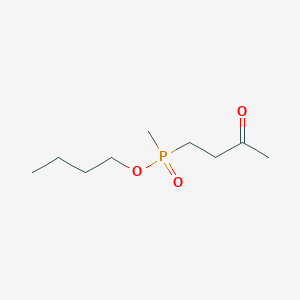
Butyl methyl(3-oxobutyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl methyl(3-oxobutyl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to a butyl, methyl, and 3-oxobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl methyl(3-oxobutyl)phosphinate can be achieved through several methods. One common approach involves the reaction of butyl phosphinate with methyl 3-oxobutyl chloride under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl methyl(3-oxobutyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphinate group to phosphine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphinate group, where nucleophiles like amines or alcohols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base (e.g., sodium hydroxide) in an organic solvent.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine
Substitution: Phosphinate derivatives with new substituents
Applications De Recherche Scientifique
Butyl methyl(3-oxobutyl)phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphine-containing compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the behavior of phosphate groups in biological systems.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or modulators.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of butyl methyl(3-oxobutyl)phosphinate involves its interaction with molecular targets such as enzymes or receptors. The phosphinate group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in various biochemical pathways, modulating the activity of specific proteins or signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl phosphinate
- Methyl phosphinate
- 3-oxobutyl phosphinate
Uniqueness
Butyl methyl(3-oxobutyl)phosphinate is unique due to the presence of both butyl and 3-oxobutyl groups, which confer distinct chemical properties and reactivity. This combination of substituents allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
65323-12-8 |
|---|---|
Formule moléculaire |
C9H19O3P |
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
4-[butoxy(methyl)phosphoryl]butan-2-one |
InChI |
InChI=1S/C9H19O3P/c1-4-5-7-12-13(3,11)8-6-9(2)10/h4-8H2,1-3H3 |
Clé InChI |
ZNVFLMYQLVSXSK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(C)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















